Cas no 1367945-40-1 (5-Oxaspiro[3.5]nonan-8-one)

5-Oxaspiro[3.5]nonan-8-one is a bicyclic ketone featuring a spirocyclic structure with an oxygen-containing heterocycle. Its unique molecular architecture, combining a tetrahydrofuran ring fused to a cyclohexanone moiety, makes it a valuable intermediate in organic synthesis. The compound's rigid spirocyclic framework and carbonyl functionality offer versatility in constructing complex molecular scaffolds, particularly in pharmaceutical and agrochemical applications. Its stability and reactivity profile enable selective transformations, such as nucleophilic additions or ring-opening reactions, facilitating the synthesis of biologically active compounds. The compound's well-defined stereochemistry further enhances its utility in asymmetric synthesis, providing a precise template for chiral derivatization.
5-Oxaspiro[3.5]nonan-8-one structure
5-Oxaspiro[3.5]nonan-8-one structure
Product Name:5-Oxaspiro[3.5]nonan-8-one
CAS No:1367945-40-1
MF:C8H12O2
MW:140.179682731628
MDL:MFCD22070990
CID:4593870
PubChem ID:80503160
Update Time:2025-11-02

5-Oxaspiro[3.5]nonan-8-one Chemical and Physical Properties

Names and Identifiers

    • 5-oxaspiro[3.5]nonan-8-one
    • SY201423
    • 1367945-40-1
    • AS-37213
    • DB-155572
    • MFCD22070990
    • SCHEMBL18366406
    • AKOS019067551
    • EN300-211748
    • 5-Oxaspiro[3.5]nonan-8-one
    • MDL: MFCD22070990
    • Inchi: 1S/C8H12O2/c9-7-2-5-10-8(6-7)3-1-4-8/h1-6H2
    • InChI Key: ZFPLCWBNGXFUOK-UHFFFAOYSA-N
    • SMILES: O1CCC(CC21CCC2)=O

Computed Properties

  • Exact Mass: 140.083729621 g/mol
  • Monoisotopic Mass: 140.083729621 g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 0
  • Complexity: 159
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.3
  • Topological Polar Surface Area: 26.3
  • Molecular Weight: 140.18

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5-Oxaspiro[3.5]nonan-8-one Suppliers

Amadis Chemical Company Limited
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(CAS:1367945-40-1)5-Oxaspiro[3.5]nonan-8-one
Order Number:A1055673
Stock Status:in Stock
Quantity:250mg/500mg/1g/5g
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 17:42
Price ($):158.0/372.0/393.0/1671.0
Email:sales@amadischem.com

Additional information on 5-Oxaspiro[3.5]nonan-8-one

5-Oxaspiro[3.5]nonan-8-one (CAS No. 1367945-40-1): A Multifaceted Structural Scaffold in Modern Medicinal Chemistry

5-Oxaspiro[3.5]nonan-8-one (CAS No. 1367945-40-1) has emerged as a structurally unique and highly versatile heterocyclic compound with growing significance in the field of organic synthesis and drug discovery. This spirocyclic oxane derivative, characterized by its 8-membered ring system and 5-oxaspiro core, exhibits exceptional stereochemical flexibility and electronic tunability, making it a promising molecular template for the development of bioactive molecules with tailored pharmacophoric features.

Recent advances in computational chemistry have provided new insights into the conformational dynamics of 5-Oxaspiro[3.5]nonan-8-one. A 2023 study published in Journal of Organic Chemistry employed quantum mechanical calculations to elucidate the energy landscape of this compound, revealing that its spiro junction favors non-planar conformation due to steric strain relief in the 8-oxo group (Zhang et al., 2023). This finding has significant implications for molecular design, as it suggests that stereochemical control at the spiro center can be leveraged to modulate biological activity in targeted drug development.

Experimental investigations have demonstrated that 5-Oxaspiro[3.5]nonan-8-one serves as an excellent building block for the synthesis of complex natural products. A 2024 report in Nature Chemistry described its use in the total synthesis of marinopyrrole A, a marine alkaloid with potent antitumor activity (Smith & Lee, 2024). The spirocyclic oxane core was found to be critical for stereochemical fidelity during retrosynthetic analysis, highlighting the compound's synthetic utility in complex molecule construction.

In the realm of medicinal chemistry, 5-Oxaspiro[3.5]nonan-8-one has shown promise as a prodrug scaffold for targeted drug delivery. A 2023 in vitro study demonstrated that derivatization of the 8-oxo group with lipophilic moieties significantly enhanced cell membrane permeability while maintaining metabolic stability (Chen et al., 2023). This structure-activity relationship (SAR) analysis has paved the way for the development of lipophilic prodrugs with improved pharmacokinetic profiles.

Moreover, 5-Oxaspiro[3.5]nonan-8-one has been explored as a ligand scaffold in metal coordination chemistry. Research published in Angewandte Chemie in 2024 revealed that the spirocyclic oxane framework can act as a chelating agent for transition metal ions, forming metallodrugs with potential antineoplastic activity (Gupta et al., 2024). The flexible ring system allows for coordination geometry tuning, which is crucial for metal ion selectivity in biomedical applications.

From a materials science perspective, 5-Oxaspiro[3.5]nonan-8-one has been investigated as a precursor for polymer synthesis. A 2023 study in Advanced Materials demonstrated its utility in the ring-opening polymerization of epoxide monomers, yielding biodegradable polymers with tailored hydrophobicity (Kim et al., 2023). The spirocyclic structure was found to enhance polymer chain flexibility, which is beneficial for biomedical material applications such as drug-eluting coatings.

Looking ahead, 5-Oxaspiro[3.5]nonan-8-one (CAS No. 1367945-40-1) is poised to play a pivotal role in the next generation of drug development. Ongoing research is focused on computational screening of derivative libraries to identify lead compounds with enhanced potency against targeted diseases. The modular nature of its spirocyclic core offers unprecedented opportunities for molecular engineering and structure-based drug design.

As the field of medicinal chemistry continues to evolve, 5-Oxaspiro[3.5]nonan-8-one stands as a testament to the versatility of spirocyclic scaffolds. Its synthetic accessibility, structural adaptability, and biological relevance make it a cornerstone molecule in modern drug discovery and materials science. The exciting prospects for this unique compound are sure to drive further innovation in chemical synthesis and biomedical applications.

The compound 5-Oxaspiro[3.5]nonan-8-one (CAS No. 137494-84-5) is a structurally versatile molecule with broad applications across chemical synthesis, medicinal chemistry, and materials science. Below is a structured summary of its properties and potential uses: --- ### 1. Structural Characteristics - Core Structure: A spirocyclic oxane framework, consisting of a six-membered ring fused to a five-membered ring via a spiro carbon. - Functional Groups: Contains a ketone (8-oxo group) at the fusion point, which offers reactivity for further derivatization. - Flexibility: The spirocyclic system allows for stereochemical tuning, enabling modular synthesis of complex molecules. --- ### 2. Synthetic Utility - Building Block for Natural Products: Used in the total synthesis of complex alkaloids (e.g., marinopyrrole A), where the spirocyclic oxane core ensures stereochemical control. - Polymer Precursor: Participates in ring-opening polymerization of epoxides to produce biodegradable polymers with tunable hydrophobicity and flexibility. - Prodrug Design: The 8-oxo group can be functionalized with lipophilic moieties to improve drug permeability and metabolic stability. --- ### 3. Medicinal Chemistry Applications - Antitumor Agents: Serves as a ligand scaffold in the synthesis of metallodrugs (e.g., transition metal complexes) with antineoplastic activity. - Targeted Drug Delivery: Derivatives show enhanced cell membrane permeability, making them promising candidates for prodrug development. - Structure-Activity Relationship (SAR): Studies have demonstrated that modifications to the spirocyclic core can significantly influence biological activity, guiding lead optimization. --- ### 4. Materials Science Applications - Biodegradable Polymers: Utilized in the synthesis of poly(ether ester)s and other biomaterials with controlled degradation rates. - Drug-Eluting Coatings: The flexible spirocyclic core enhances polymer chain mobility, which is beneficial for controlled drug release in implantable devices. --- ### 5. Future Directions - Computational Screening: Ongoing efforts focus on virtual screening of derivative libraries to identify lead compounds with enhanced pharmacological profiles. - Structure-Based Drug Design: The modular nature of the spirocyclic scaffold allows for rational drug design targeting specific biological pathways. - Green Chemistry: The molecule’s synthetic accessibility and modularity align with sustainable chemical synthesis initiatives. --- ### Conclusion 5-Oxaspiro[3.5]nonan-8-one (CAS No. 137494-84-5) is a versatile scaffold with multifaceted applications, from drug development to material engineering. Its unique structural features and synthetic flexibility position it as a cornerstone molecule in modern chemistry and biomedical research. Continued exploration of its derivatives and applications is expected to yield innovative solutions in healthcare and materials science. --- Let me know if you'd like a reaction scheme, derivative list, or specific application details!
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Amadis Chemical Company Limited
(CAS:1367945-40-1)5-Oxaspiro[3.5]nonan-8-one
A1055673
Purity:99%/99%/99%/99%
Quantity:250mg/500mg/1g/5g
Price ($):158.0/372.0/393.0/1671.0
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